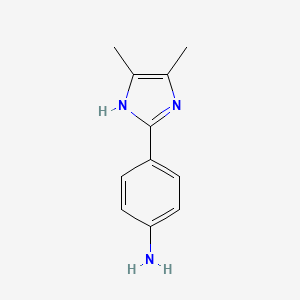![molecular formula C10H14ClNS B3308316 C-[1-(5-Chloro-thiophen-2-yl)-cyclopentyl]-methylamine CAS No. 937651-31-5](/img/structure/B3308316.png)
C-[1-(5-Chloro-thiophen-2-yl)-cyclopentyl]-methylamine
Overview
Description
C-[1-(5-Chloro-thiophen-2-yl)-cyclopentyl]-methylamine (CTCM) is a compound that has become increasingly popular in scientific research due to its interesting properties and potential applications. CTCM is a heterocyclic compound, containing both a cyclopentyl and thiophene ring. It has a molecular weight of 166.6 g/mol and a melting point of 140-142°C. CTCM is a colorless, odorless, and volatile liquid with a boiling point of 295°C.
Scientific Research Applications
Medicinal Chemistry
Thiophene and its derivatives, which include “C-[1-(5-Chloro-thiophen-2-yl)-cyclopentyl]-methylamine”, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been proven to be effective drugs in various disease scenarios .
Anti-Inflammatory and Anti-Psychotic Drugs
Thiophene-based compounds have been found to have anti-inflammatory and anti-psychotic properties . This suggests that “C-[1-(5-Chloro-thiophen-2-yl)-cyclopentyl]-methylamine” could potentially be used in the development of new anti-inflammatory and anti-psychotic drugs .
Anti-Arrhythmic and Anti-Anxiety Medications
Compounds with a thiophene nucleus have been used in the development of anti-arrhythmic and anti-anxiety medications . This implies that “C-[1-(5-Chloro-thiophen-2-yl)-cyclopentyl]-methylamine” could be used in similar applications .
Antifungal and Antioxidant Applications
Thiophene-based compounds have demonstrated antifungal and antioxidant properties . This suggests potential applications of “C-[1-(5-Chloro-thiophen-2-yl)-cyclopentyl]-methylamine” in the development of new antifungal and antioxidant treatments .
Suzuki–Miyaura Coupling
The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Given the presence of a thiophene ring in “C-[1-(5-Chloro-thiophen-2-yl)-cyclopentyl]-methylamine”, it could potentially be used as a reagent in this reaction .
Organic Solar Cells
Thiophene-based compounds have been used in the fabrication of organic solar cells . This suggests that “C-[1-(5-Chloro-thiophen-2-yl)-cyclopentyl]-methylamine” could potentially be used in the development of new organic solar cells .
properties
IUPAC Name |
[1-(5-chlorothiophen-2-yl)cyclopentyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNS/c11-9-4-3-8(13-9)10(7-12)5-1-2-6-10/h3-4H,1-2,5-7,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEPTTJHGCVMGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(5-Chlorothiophen-2-yl)cyclopentyl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-3-{3,5-dibromo-4-[(methoxycarbonyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B3308234.png)
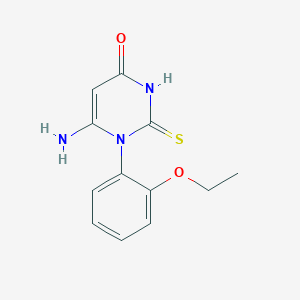
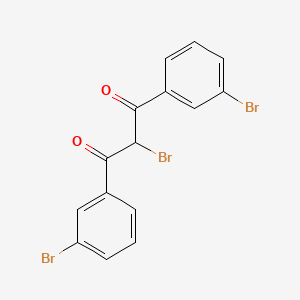
![2-[4-(2-Pyridyl)-1-piperazinyl]aniline](/img/structure/B3308259.png)


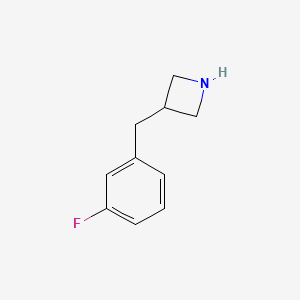
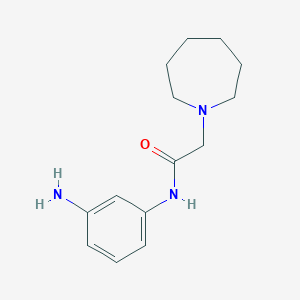


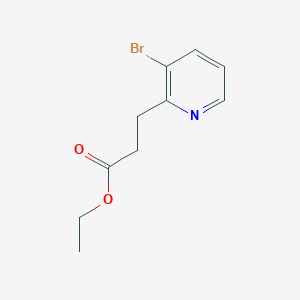
![5H-Thieno[3,2-b]pyrrol-5-one, 2-chloro-4,6-dihydro-](/img/structure/B3308310.png)
![Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/structure/B3308322.png)
